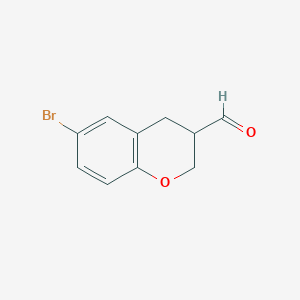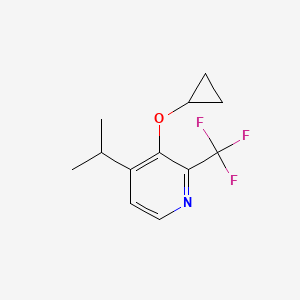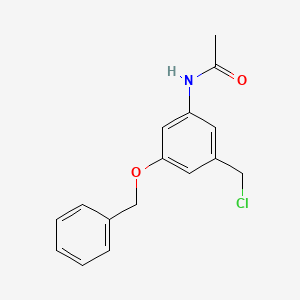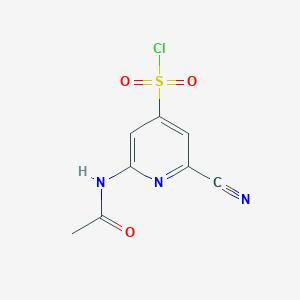
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a cyanopyridine ring, and a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the cyanopyridine ring, followed by the introduction of the acetylamino group and the sulfonyl chloride group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The sulfonyl chloride group can hydrolyze in the presence of water, forming sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while hydrolysis can produce a sulfonic acid.
科学的研究の応用
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride involves its ability to react with nucleophiles and other reactive species. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and chemical synthesis.
類似化合物との比較
Similar Compounds
2-(Acetylamino)-6-cyanopyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
2-(Acetylamino)-6-cyanopyridine-4-sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group.
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of sulfonyl chloride.
Uniqueness
2-(Acetylamino)-6-cyanopyridine-4-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions
特性
分子式 |
C8H6ClN3O3S |
|---|---|
分子量 |
259.67 g/mol |
IUPAC名 |
2-acetamido-6-cyanopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClN3O3S/c1-5(13)11-8-3-7(16(9,14)15)2-6(4-10)12-8/h2-3H,1H3,(H,11,12,13) |
InChIキー |
CSGBLPCCGHGDPD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=N1)C#N)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


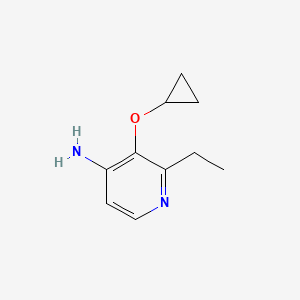
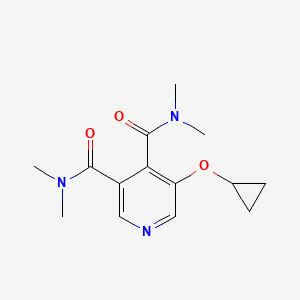
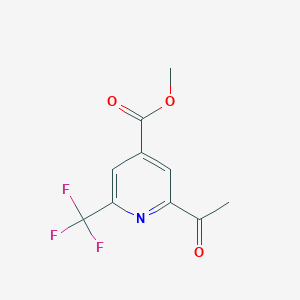
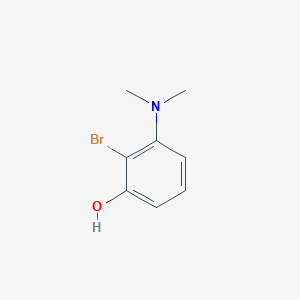
![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)
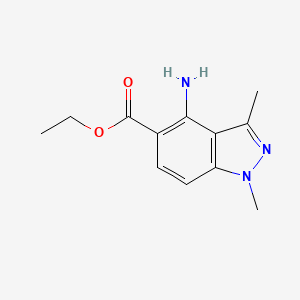
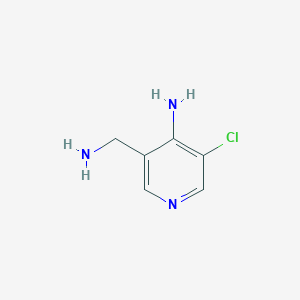
![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)
![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)
![Ethyl [5-chloro-3-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847796.png)
